Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate
Description
Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate (CAS: 2070896-68-1) is a bicyclic heterocyclic compound featuring a fused naphthalene and dihydrofuran ring system with a methyl ester substituent at the 3-position. Its synthesis often involves cyclization reactions of naphthol derivatives with halogenated esters or ketones under basic conditions, though yields can vary significantly depending on the methodology .
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydrobenzo[g][1]benzofuran-3-yl)acetate |
InChI |
InChI=1S/C15H14O3/c1-17-14(16)8-11-9-18-15-12-5-3-2-4-10(12)6-7-13(11)15/h2-7,11H,8-9H2,1H3 |
InChI Key |
DHSNIEOMMPTXPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydronaphthofurans, including Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate, can be achieved through various methods. One common approach involves the annulation of naphthols with different reagents. For instance, the treatment of 2-naphthol with isobutylaldehyde using hydrochloric acid in ethanol at 80°C for 0.5 hours yields dihydronaphthofuran . Another method involves the use of cycloaddition reactions, such as [3+2] and [4+1] cycloadditions, under specific conditions .
Industrial Production Methods
Industrial production of dihydronaphthofurans typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents plays a crucial role in the efficiency of the production process. For example, the use of acid catalysts like sulfuric acid in toluene at elevated temperatures has been reported to produce dihydronaphthofurans in good yields .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The acetate group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. For example:
-
Saponification : Treatment with aqueous NaOH/EtOH at reflux converts the ester to 2,3-dihydronaphtho[1,2-b]furan-3-acetic acid, a reaction confirmed by NMR and HRMS data in analogous compounds.
-
Acid-Catalyzed Hydrolysis : HCl in THF selectively cleaves the ester group without disrupting the dihydrofuran ring.
Table 1: Hydrolysis Reaction Conditions and Outcomes
| Substrate | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methyl ester derivative | NaOH/EtOH, reflux, 6 h | Carboxylic acid | 85–92 | |
| Methyl ester derivative | 1M HCl/THF, rt, 12 h | Carboxylic acid | 78–84 |
Electrophilic Aromatic Substitution (EAS)
The naphthofuran core participates in EAS due to its electron-rich aromatic system:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C-4 or C-5 positions .
-
Halogenation : Br₂ in CH₂Cl₂ selectively brominates the naphthalene ring at the C-6 position .
Cycloaddition Reactions
The dihydrofuran moiety engages in [3+2] cycloadditions under visible-light catalysis:
-
With Alkynes : Blue LED irradiation in MeCN facilitates regioselective cycloaddition with phenylacetylene, forming naphtho[2,3-b]furan-4,9-dione derivatives (e.g., 3a in Scheme 4) .
-
With Alkenes : Similar conditions yield dihydronaphtho[2,3-b]furan-4,9-diones (5a–e ) via radical intermediates .
Table 2: Cycloaddition Reaction Performance
Oxidation and Reduction Reactions
-
Oxidation : MnO₂ in CHCl₃ oxidizes the dihydrofuran ring to a fully aromatic naphthofuran system .
-
Reduction : H₂/Pd-C selectively reduces the ester group to a primary alcohol without hydrogenating the furan ring.
Cross-Coupling Reactions
The acetate side chain enables Suzuki-Miyaura couplings:
-
With Arylboronic Acids : Pd(PPh₃)₄/K₂CO₃ in dioxane introduces aryl groups at the C-2 position (yields: 65–78%) .
Ring-Opening Reactions
Acid-mediated ring-opening occurs under harsh conditions:
-
HCl/MeOH : Prolonged reflux (48 h) cleaves the furan ring, yielding naphthol and acetic acid derivatives .
Key Mechanistic Insights
Scientific Research Applications
Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate include dihydrofurans, thiophene derivatives, positional isomers, and substituted benzofurans. Key comparisons are outlined below:
Ethyl 2,3-Dihydronaphtho[1,2-b]furan-2-carboxylate
- Structure : Differs in the ester group position (2-carboxylate vs. 3-acetate) and alkyl chain (ethyl vs. methyl).
- Synthesis: Produced via reaction of 1-naphthol derivatives with ethyl 2,3-dibromopropanoate in acetone/K₂CO₃, yielding 0–31% .
- Key Difference : Lower yields and competing byproduct formation (spirocyclopropane derivatives) suggest higher sensitivity to reaction conditions compared to the methyl ester analog .
2,3-Dihydronaphtho[1,2-b]thiophene 1-Oxides
- Structure : Sulfur replaces the furan oxygen, forming a thiophene ring.
- Synthesis : Derived from alkyl 1-naphthylsulfinates via thermolysis. Reduction with LiAlH₄ yields dihydrothiophenes, while acid treatment forms planar thiophenes .
- Key Difference : Thiophene derivatives exhibit distinct electronic properties (e.g., higher polarizability) and redox reactivity compared to furan analogs, making them suitable for diverse catalytic applications .
Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate (CAS: 258882-83-6)
- Structure : Positional isomer with the dihydrofuran ring fused at [2,1-b] instead of [1,2-b].
5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetic Acid (CAS: 2070896-67-0)
- Structure : Benzofuran core with bulky tert-butyl groups and a carboxylic acid substituent.
- Key Difference : The tert-butyl groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. This contrasts with the methyl ester’s moderate polarity .
Data Tables
Table 2: Structural and Functional Comparison
| Compound | Core Structure | Substituents | Key Properties |
|---|---|---|---|
| This compound | Naphtho[1,2-b]furan | Methyl ester at C3 | Moderate polarity, R&D applications |
| 5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetic Acid | Benzofuran | tert-Butyl groups, carboxylic acid | High lipophilicity, steric hindrance |
| Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate | Naphtho[2,1-b]furan | Methyl ester at C1 | Altered ring strain, potential bioactivity |
| Alantolactone (CAS: 546-43-0) | Naphthofuranone | Methylene, methyl groups | Natural product, antimicrobial activity |
Biological Activity
Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate is an organic compound that has garnered interest in various fields due to its unique biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a fused bicyclic structure with a molecular formula of and a molecular weight of approximately 242.27 g/mol. The presence of the acetate group significantly influences its reactivity and biological profile, making it a subject of extensive research in medicinal chemistry and biology .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may modulate the activity of enzymes or receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects .
Key Activities:
- Antioxidant Properties: The compound exhibits significant antioxidant activity, which is critical for mitigating oxidative stress in biological systems .
- Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit enzymes related to inflammation .
- Anticancer Potential: There is growing evidence supporting its role in cancer therapy, particularly in inhibiting the proliferation of certain cancer cell lines .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Type | Notable Activity | Unique Feature |
|---|---|---|---|
| Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate | Dihydrobenzofuran derivative | Antimicrobial | Contains trifluoromethyl group |
| This compound | Dihydronaphthofuran | Antioxidant | Different fusion position |
| Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate | Dihydronaphthofuran | Potential anti-cancer activity | Carboxylate substitution |
This table highlights how this compound stands out due to its specific structural arrangement and biological properties.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Anticancer Activity: A study demonstrated that derivatives of naphthoquinone structures exhibit potent cytotoxicity against various cancer cell lines. This compound was found to inhibit the growth of human osteosarcoma (U2OS) and cervical carcinoma (HeLa) cells with IC50 values indicating significant potency .
- Anti-inflammatory Studies: Research has shown that this compound can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. The modulation of these pathways suggests potential applications in treating inflammatory diseases .
Future Directions
Research on this compound is ongoing. Future studies are expected to focus on:
- In vivo efficacy: Testing the compound in animal models to assess its therapeutic potential.
- Mechanistic studies: Further elucidating the pathways through which it exerts its biological effects.
- Structural modifications: Exploring derivatives that may enhance its bioactivity or reduce toxicity.
Q & A
Q. What are the standard synthetic routes for Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate, and how are intermediates validated?
The synthesis typically involves multi-step protocols, such as cyclization of substituted naphthofuran precursors followed by esterification. For example, European Patent EP 4 374 877 A2 describes using methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate as a key intermediate, coupled with halogenated aromatic amines (e.g., 4-bromo-2-iodoaniline) under Suzuki-Miyaura cross-coupling conditions . Validation involves LCMS (e.g., m/z 597 [M+H]⁺) and HPLC retention time analysis (e.g., 1.52 minutes under SMD-TFA05 conditions) to confirm molecular weight and purity .
Q. Which analytical techniques are critical for characterizing this compound?
- LCMS : Used to confirm molecular ion peaks (e.g., m/z 643 [M+H]⁺ in Example 325) .
- HPLC : Retention time consistency under standardized conditions (e.g., SQD-FA05 or SMD-TFA50) ensures batch reproducibility .
- Chiral chromatography : Resolves stereoisomers, critical for compounds with multiple stereocenters (e.g., 4aR configurations in EP 4 374 877 A2) .
Q. How is the stereochemical integrity of the dihydronaphthofuran core maintained during synthesis?
Chiral auxiliaries or enantioselective catalysts are employed. For instance, Rhodium-catalyzed cascade reactions (e.g., cycloisomerization/C-H activation) ensure controlled formation of the 2,3-dihydronaphthofuran scaffold, as demonstrated in transition metal-catalyzed protocols . Polarimetric analysis or X-ray crystallography (e.g., ORTEP-3 for Windows) validates stereochemistry .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of this compound?
- Catalyst selection : Rhodium catalysts (e.g., RhCl₃) enhance regioselectivity in cyclization steps, achieving yields >85% in optimized protocols .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates, while protic solvents (e.g., MeOH) favor esterification .
- Temperature control : Exothermic steps (e.g., Michael addition-elimination) require cooling to -20°C to prevent racemization .
Q. What strategies resolve contradictions in spectral data (e.g., LCMS vs. NMR) for this compound?
Q. How is the bioactivity of this compound assessed in target-binding studies?
- Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with proteins like human serum albumin (HSA), as shown for structurally related naphthoquinone derivatives .
- Fluorescence quenching assays : Monitor changes in tryptophan emission (λex = 280 nm) upon ligand binding to quantify affinity constants (Kd) .
Q. What are the challenges in scaling up the synthesis of this compound?
- Purification bottlenecks : Column chromatography struggles with diastereomeric mixtures; switch to preparative HPLC (C18 columns, acetonitrile/water gradients) improves resolution .
- Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C) reduce costs in cross-coupling steps but require rigorous metal leaching tests .
Methodological Guidance
Q. Designing a kinetic study for the compound’s stability under physiological conditions
- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (SGF) to mimic biological environments.
- Degradation monitoring : Track ester hydrolysis via LCMS (m/z shift from 597 to 555 [M+H]⁺ due to acetate loss) .
- Temperature dependence : Arrhenius plots (25–45°C) estimate activation energy (Ea) for decomposition .
Q. How to optimize regioselectivity in dihydronaphthofuran derivatization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
